molecular formula C10H8ClF2NO B143561 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one CAS No. 131230-67-6

1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one

Cat. No.: B143561
CAS No.: 131230-67-6
M. Wt: 231.62 g/mol
InChI Key: XFNBRLSUCYVXKP-UHFFFAOYSA-N
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Description

1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one: is a synthetic organic compound characterized by the presence of a chloromethylphenyl group and a difluoroazetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloromethylbenzene and 3,3-difluoroazetidin-2-one as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-chloromethylbenzene is reacted with 3,3-difluoroazetidin-2-one in the presence of a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (typically around 80-100°C) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the reaction to larger volumes while maintaining the same reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

    Quality Control: Ensuring the consistency and quality of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Employed in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloromethylphenyl)-4-methylbenzene-1-sulfonamide: Similar structure but contains a sulfonamide group instead of the difluoroazetidinone ring.

    2-Chloromethyl-3,5-dimethyl-4-methoxypyridine: Contains a pyridine ring and different substituents.

    2-Chloromethyl-4-methylquinazoline: Contains a quinazoline ring with different functional groups.

Uniqueness

1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one is unique due to the presence of the difluoroazetidinone ring, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

CAS No.

131230-67-6

Molecular Formula

C10H8ClF2NO

Molecular Weight

231.62 g/mol

IUPAC Name

1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one

InChI

InChI=1S/C10H8ClF2NO/c11-5-7-3-1-2-4-8(7)14-6-10(12,13)9(14)15/h1-4H,5-6H2

InChI Key

XFNBRLSUCYVXKP-UHFFFAOYSA-N

SMILES

C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F

Canonical SMILES

C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F

Key on ui other cas no.

131230-67-6

Synonyms

AA 231-1
AA231-1
CMPDF
N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one

Origin of Product

United States

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